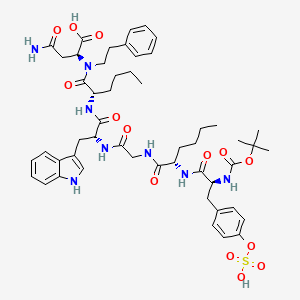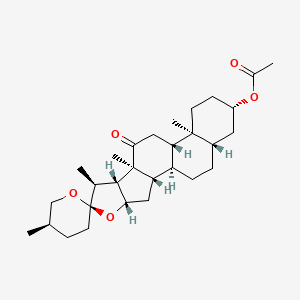
ヘコゲニン酢酸
説明
Hecogenin acetate is a triterpenoid . It is the acetylated form of Hecogenin, a naturally occurring sapogenin present in the leaves of plants from the Agave genus . It has been found to have antinociceptive activity .
Synthesis Analysis
Hecogenin acetate was converted to North 1 azidoketone 5 involving several key transformations . These transformations include conversion of cyclic sulfate 33b to allylic alcohol 40 via Reich iodoso olefination, E-ring annulation via intermolecular oxygen alkylation of highly functionalized secondary alcohol 40 using rhodium-catalyzed decomposition of an α-diazophosphonoacetate .Molecular Structure Analysis
The molecular formula of Hecogenin acetate is C29H44O5 . Its molecular weight is 472.7 g/mol . The structure of Hecogenin acetate includes 12 defined stereocentres .Chemical Reactions Analysis
Hecogenin acetate has been reported to exhibit pharmacological properties in inflammation, mediating cytokines, cells, and environment . It also participated in tumoral processes by pathways like PPGARγ, ERK½, and MMP-2 . It showed antimicrobial effects against organisms like Candida and Aedes aegypti’s larvae .Physical And Chemical Properties Analysis
Hecogenin acetate has a molecular weight of 472.7 g/mol . It is a triterpenoid .科学的研究の応用
ヘコゲニン酢酸:科学研究応用の包括的な分析
駆虫作用: ヘコゲニン酢酸は駆虫作用があることが判明しており、寄生虫による蠕虫感染症の治療に使用できます。 さまざまな線虫を含むヤギの糞便培養物中の移動性幼虫に対して有効性が示されており、EC50値は0.49 mg/mlです .
鎮痛効果: この化合物は鎮痛効果を示し、これは痛みの感覚を軽減する能力を指します。 マウスにおいてさまざまな薬剤によって誘導された機械的過敏症の発症を抑制し、運動機能に影響を与えることなく、痛みの反応試験における尾の引っ込みまでの潜伏時間を延長します .
抗がんの可能性: 研究によると、ヘコゲニン酢酸は活性酸素種の産生を阻害し、A549ヒト肺癌細胞株において細胞周期停止と老化を誘導することが示されており、がん治療における潜在的な役割を示唆しています .
医薬品合成の前駆体: ヘコゲニン酢酸は、ステロイドサポゲニン含有量のために、医薬品業界においてステロイドホルモンの合成における重要な前駆体として役立ちます .
抗潰瘍活性: 虚血と再灌流によって誘導された胃潰瘍のげっ歯類モデルで実証されているように、有意な抗潰瘍効果があります。 これは、ヘコゲニン酢酸が虚血エピソード後の酸素フリーラジカルの生成を減少させるのに役立つ可能性を示唆しています .
鎮痛プロフィールへの関与: この化合物の抗過敏症プロファイルは、脊髄領域におけるc-fos発現とサイトカインへの関与の可能性を含め、マウスの炎症モデルで評価されています .
作用機序
Target of Action
Hecogenin acetate, a steroidal sapogenin-acetylated, has been found to interact with several targets in the body. It has been reported to have antinociceptive properties, suggesting that it acts on opioid receptors . It also shows potential antihyperalgesic activity . Furthermore, it has been associated with anti-inflammatory and antitumor processes, mediating cytokines, cells, and environment .
Mode of Action
Hecogenin acetate’s mode of action is complex and multifaceted. It has been shown to inhibit descending pain, acting on opioid receptors . In the context of inflammation, it mediates cytokines, cells, and the environment . In tumoral processes, it acts through pathways like PPGARγ, ERK½, and MMP-2 .
Biochemical Pathways
Hecogenin acetate affects several biochemical pathways. In the context of pain management, it inhibits the development of mechanical hyperalgesia induced by various agents, including carrageenan, TNF-α, dopamine, and prostaglandin E2 . It also reduces the percentage of mobile larvae in goat fecal cultures containing certain nematodes . In cancer processes, it acts through pathways like PPGARγ, ERK½, and MMP-2 .
Pharmacokinetics
It is known that the compound is an acetylated form of hecogenin, a naturally occurring sapogenin . This modification may influence its absorption, distribution, metabolism, and excretion (ADME) properties, potentially enhancing its bioavailability and therapeutic effects .
Result of Action
Hecogenin acetate has been shown to have significant therapeutic effects. It has antiulcerogenic and healing potential, demonstrated by the decrease in gastric injury and presence of collagen fibers . It also has antinociceptive and potential antihyperalgesic activity, inhibiting descending pain and acting in opioid receptors . Furthermore, it has been associated with anti-inflammatory and antitumor effects .
Action Environment
The action of hecogenin acetate can be influenced by various environmental factors. For instance, it has been suggested that the compound is relatively unstable in the environment and can easily hydrolyze, necessitating chemical modifications to improve these unstable spots . The acetylation of hecogenin to form hecogenin acetate is one such modification that enhances its stability .
特性
IUPAC Name |
[(1R,2S,4S,5'R,6R,7S,8R,9S,12S,13S,16S,18S)-5',7,9,13-tetramethyl-10-oxospiro[5-oxapentacyclo[10.8.0.02,9.04,8.013,18]icosane-6,2'-oxane]-16-yl] acetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C29H44O5/c1-16-8-11-29(32-15-16)17(2)26-24(34-29)13-23-21-7-6-19-12-20(33-18(3)30)9-10-27(19,4)22(21)14-25(31)28(23,26)5/h16-17,19-24,26H,6-15H2,1-5H3/t16-,17+,19+,20+,21-,22+,23+,24+,26+,27+,28-,29-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CVKZWRTYHCDWTE-RSEFXUKDSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCC2(C(C3C(O2)CC4C3(C(=O)CC5C4CCC6C5(CCC(C6)OC(=O)C)C)C)C)OC1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H]1CC[C@@]2([C@H]([C@H]3[C@@H](O2)C[C@@H]4[C@@]3(C(=O)C[C@H]5[C@H]4CC[C@@H]6[C@@]5(CC[C@@H](C6)OC(=O)C)C)C)C)OC1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C29H44O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
472.7 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
915-35-5 | |
| Record name | Hecogenin acetate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=915-35-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Hecogenin acetate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000915355 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Hecogenin acetate | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=15489 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 12-oxo-5-α-spirostan-3-β-yl acetate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.011.838 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | HECOGENIN ACETATE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5K0WKD513R | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
A: Hecogenin acetate exhibits anticancer effects through multiple mechanisms. In A549 cells, it inhibits the production of reactive oxygen species (ROS) induced by H2O2, blocks ERK1/2 phosphorylation, and inhibits the increase in matrix metalloproteinase-2 (MMP-2) caused by H2O2 [].
A: Hecogenin acetate induces G0/G1-phase cell cycle arrest in A549 cells. At concentrations of 75 and 100 µM, it causes 74% and 84.3% arrest, respectively [].
A: Yes, treatment with hecogenin acetate increases the number of senescence-associated β-galactosidase positive A549 cells, indicating the induction of senescence [].
A: Hecogenin acetate demonstrates antinociceptive properties in mice. It inhibits mechanical hyperalgesia induced by carrageenan, TNF-α, dopamine, and PGE2 []. This antinociceptive effect is suggested to involve the spinal cord and modulation of cytokines, specifically reducing pro-inflammatory cytokine IL-1β [].
ANone: The molecular formula of hecogenin acetate is C29H44O5, and its molecular weight is 472.65 g/mol.
A: Spectroscopic methods including 1H NMR, 13C NMR, and CD have been used to characterize hecogenin acetate and its derivatives. These techniques were particularly important in determining the configuration at C-13 and C-14 in derivatives like 7a, 10a, and 9a [].
A: While specific stability data under various conditions is limited in the provided abstracts, hecogenin acetate has been successfully used in various chemical reactions, including reactions requiring heating, suggesting a degree of stability under these conditions [, , , , , , ].
ANone: The provided research does not focus on hecogenin acetate's catalytic properties. Its primary applications, based on the provided abstracts, are pharmacological, specifically as an anticancer, analgesic, and anti-inflammatory agent.
A: Yes, molecular docking studies using AutoDock Vina have been performed to evaluate the interaction of hecogenin acetate with the kinase domain of human epidermal growth factor receptors (HER1, HER2, HER3, and HER4). Hecogenin acetate showed a strong binding affinity to HER2 (-11.2 kcal/mol) [].
A: Structural modifications to hecogenin acetate have been explored in the context of synthesizing cephalostatin analogues. Simplifying the structure, such as in the synthesis of [5.5]spiroketal 5, a simplified right-side steroidal unit of cephalostatin 1, resulted in a loss of cancer cell growth inhibitory activity against the P388 lymphocytic leukemia cell line []. This suggests that specific structural features of hecogenin acetate are crucial for its activity.
A: Comparing the anthelmintic activity of aescin and digitonin (saponins) to their aglycones (hecogenin acetate and digitonin, respectively) revealed that the glycone portion of these saponins plays a crucial role in their activity [].
A: Researchers have explored amorphous solid dispersions using different polymers to enhance the solubility and improve the anti-hyperalgesic effect of hecogenin acetate in a neuropathic pain model in mice []. Additionally, host-guest inclusion complexation with β-cyclodextrin has been investigated as a means to enhance the anti-hyperalgesic effect of hecogenin acetate in animal models of musculoskeletal and orofacial pain [, ].
ANone: The provided abstracts primarily focus on the chemical and biological aspects of hecogenin acetate and do not provide information on specific SHE regulations.
A: The A549 human lung cancer cell line has been utilized to investigate the antiproliferative effects of hecogenin acetate in vitro [].
A: Researchers have used carrageenan, TNF-α, dopamine, and PGE2-induced hyperalgesia models in mice to evaluate the antinociceptive properties of hecogenin acetate []. Further studies have explored its effects in neuropathic pain, musculoskeletal pain, and orofacial pain models [, , ].
ANone: The provided research does not delve into resistance mechanisms associated with hecogenin acetate.
A: While the provided abstracts do not focus on toxicological data, one study investigated the cytotoxicity of hecogenin acetate on Vero cells using MTT and propidium iodide (PI) tests, suggesting a need for further evaluation of its safety profile [].
A: While the provided abstracts don't extensively cover drug delivery and targeting, one study mentions the use of β-cyclodextrin for complexation with hecogenin acetate, potentially enhancing its delivery and bioavailability [, ].
ANone: The provided abstracts do not provide information on biomarkers or diagnostics related to hecogenin acetate.
A: Various analytical techniques, including thin-layer chromatography, mass spectrometry, and nuclear magnetic resonance (NMR) spectroscopy, have been employed to isolate, characterize, and quantify hecogenin acetate and its derivatives [, ].
ANone: The provided research focuses on the chemical and biological aspects of hecogenin acetate and does not provide information on its environmental impact or degradation.
A: While specific details on the dissolution and solubility of hecogenin acetate are not provided, research suggests it may have limitations in these areas. Studies have explored strategies like amorphous solid dispersions and inclusion complexes to enhance its solubility [, , ].
ANone: The provided abstracts do not provide specific details regarding the validation of analytical methods used for hecogenin acetate.
ANone: The provided abstracts do not cover quality control and assurance aspects related to hecogenin acetate.
ANone: The provided research does not address the immunogenicity or immunological responses associated with hecogenin acetate.
ANone: The provided research does not explore the interactions of hecogenin acetate with drug transporters.
ANone: The provided research does not investigate the potential of hecogenin acetate to induce or inhibit drug-metabolizing enzymes.
A: While the provided abstracts do not explicitly address biodegradability, the natural origin of hecogenin acetate from Agave species suggests a potential for biodegradation [].
ANone: The provided research primarily focuses on hecogenin acetate, and no direct comparisons to alternative compounds are discussed.
ANone: The provided research does not delve into the recycling and waste management aspects of hecogenin acetate.
ANone: The research on hecogenin acetate leverages standard infrastructure and resources common to organic synthesis, analytical chemistry, and pharmacology.
A: Hecogenin acetate, derived from the Agave plant, has a history of use in the pharmaceutical industry as a starting material for steroid hormone synthesis []. Research on hecogenin acetate has evolved to investigate its potential as a therapeutic agent itself, particularly in areas such as cancer, pain, and inflammation.
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![9-Oxo-9H-indeno[1,2-b]pyrazine-2,3-dicarbonitrile](/img/structure/B1672951.png)
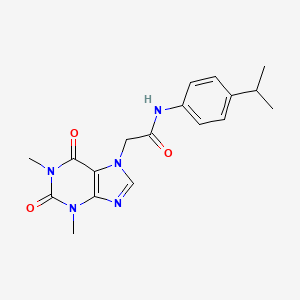
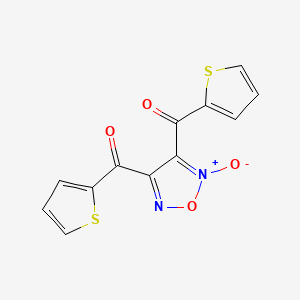
![2-methyl-1-(3-morpholin-4-ylpropyl)-5-phenyl-N-[3-(trifluoromethyl)phenyl]pyrrole-3-carboxamide](/img/structure/B1672955.png)
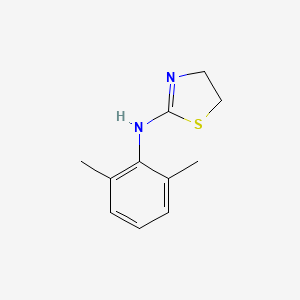
![1-[2,6-Dichloro-4-(trifluoromethyl)phenyl]-3-methyl-4-(trifluoromethylsulfanyl)pyrazole](/img/structure/B1672962.png)
![8-Methyl-6-(4-methylpiperazin-1-yl)-11h-pyrido[2,3-b][1,4]benzodiazepine](/img/structure/B1672963.png)
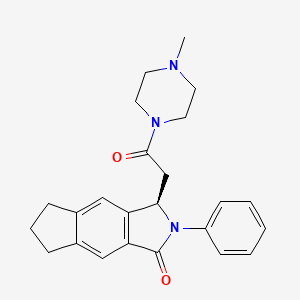
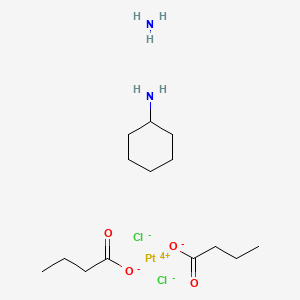
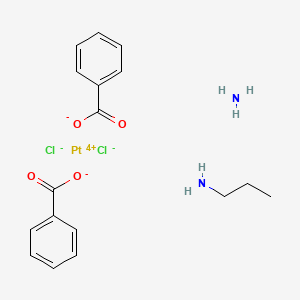

![6-Phenylthieno[2,3-d]pyrimidine-2,4(1h,3h)-dione](/img/structure/B1672970.png)

